
5-Formyl-2-furancarboxylic Acid
Overview
Description
5-formyl-2-furoic acid is a member of the class of furoic acids that is 2-furoic acid substituted at position 5 by a formyl group. It is a furoic acid, an arenecarbaldehyde and an aldehydic acid. It is a conjugate acid of a 5-formyl-2-furoate.
Mechanism of Action
Target of Action
It’s known that this compound is often used as an intermediate in organic synthesis .
Mode of Action
The mode of action of 5-Formylfuran-2-carboxylic Acid involves its interaction with other compounds in chemical reactions. For instance, it can be produced from 5-hydroxymethylfurfural (HMF) solutions through a catalytic strategy involving protective chemistry . The reactive formyl group of HMF is protected by acetalization with 1,3-propanediol (PDO), which suppresses degradation and premature oxidation of HMF .
Biochemical Pathways
The biochemical pathways affected by 5-Formylfuran-2-carboxylic Acid are primarily related to its role as an intermediate in organic synthesis . For example, it can be used in the production of furan-2,5-dicarboxylic acid (FDCA), a promising bio-based monomer precursor .
Pharmacokinetics
Its physical and chemical properties such as solubility, density, and boiling point can influence its bioavailability .
Result of Action
The result of the action of 5-Formylfuran-2-carboxylic Acid is typically the production of other compounds in chemical reactions. For instance, it can be selectively oxidized to produce FDCA .
Biochemical Analysis
Biochemical Properties
The solubility of 5-Formylfuran-2-carboxylic Acid provides fundamental information for its preparation and purification . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
It is known to be safe under normal usage conditions and may cause irritation to the eyes, skin, and respiratory system .
Molecular Mechanism
The molecular mechanism of 5-Formylfuran-2-carboxylic Acid involves a catalytic strategy for its production from concentrated 5-hydroxymethylfurfural (HMF) solutions . The reactive formyl group of HMF is protected by acetalization with 1,3-propanediol (PDO), suppressing degradation and premature oxidation of HMF .
Temporal Effects in Laboratory Settings
It is known that the solubility of 5-Formylfuran-2-carboxylic Acid increases with increasing temperature .
Biological Activity
5-Formyl-2-furancarboxylic acid (FFCA) is a significant compound derived from biomass and has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of FFCA, summarizing recent research findings, mechanisms of action, and potential applications.
Overview of this compound
FFCA is synthesized primarily through the selective oxidation of 5-hydroxymethylfurfural (HMF) using various catalytic methods. The conversion process typically achieves high yields and selectivity, making FFCA a valuable platform chemical for further transformations into other bioactive compounds . The compound exhibits a range of biological properties that are being explored in scientific research.
Antimicrobial Properties
Recent studies have indicated that FFCA possesses antimicrobial properties against various pathogens. For instance, FFCA has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in combating infections .
Antioxidant Activity
FFCA's antioxidant activity has been evaluated through various assays, demonstrating its ability to scavenge free radicals. This property is critical as it suggests potential applications in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders . The compound’s structure allows it to interact with reactive oxygen species (ROS), thereby mitigating cellular damage.
Anti-inflammatory Effects
Research indicates that FFCA may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases, where modulation of the inflammatory response can lead to therapeutic benefits .
The biological activities of FFCA can be attributed to its chemical structure, which allows it to interact with various biological targets:
- Enzyme Inhibition : FFCA may inhibit enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.
- Cellular Signaling Modulation : The compound can influence signaling pathways related to oxidative stress and inflammation, promoting protective cellular responses.
- Membrane Interaction : FFCA may integrate into cellular membranes, affecting membrane fluidity and function, which can alter cell signaling processes.
Case Studies
Several case studies have highlighted the potential applications of FFCA:
- Pharmaceutical Development : A study investigated the synthesis of novel derivatives of FFCA with enhanced antimicrobial activity. These derivatives demonstrated improved efficacy against resistant strains of bacteria .
- Food Preservation : Research explored the use of FFCA as a natural preservative in food products, showing its effectiveness in extending shelf life while maintaining food quality .
- Cosmetic Applications : Due to its antioxidant properties, FFCA has been incorporated into cosmetic formulations aimed at reducing skin aging and oxidative damage .
Research Findings Summary Table
Scientific Research Applications
Organic Synthesis
5-Formyl-2-furancarboxylic acid serves as a versatile building block in organic synthesis. It enables the production of various furan derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The unique furan structure allows for functionalization that can lead to novel compounds with enhanced biological activity.
Table 1: Synthetic Applications of FFCA
Application Area | Description |
---|---|
Pharmaceuticals | Used in the synthesis of anti-inflammatory and anti-cancer agents. |
Agrochemicals | Serves as a precursor for developing pesticides and herbicides. |
Fine Chemicals | Acts as an intermediate for producing specialty chemicals. |
Pharmaceutical Development
The unique structural features of this compound facilitate the design of new drug candidates. Research indicates its potential in developing therapeutic agents targeting inflammation and cancer, enhancing efficacy through structural modifications.
Case Study: Anti-Cancer Agents
A study demonstrated that derivatives of FFCA exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Biomaterials
FFCA is increasingly used in formulating biodegradable polymers, which are essential for sustainable packaging solutions and medical applications. Its incorporation into polymer matrices improves mechanical properties while maintaining biodegradability.
Table 2: Properties of FFCA-Based Biomaterials
Property | Value |
---|---|
Biodegradability | High |
Mechanical Strength | Moderate |
Thermal Stability | Good |
Flavor and Fragrance Industry
In the flavor and fragrance sector, this compound is utilized to synthesize natural flavoring agents. Its natural origin appeals to consumers seeking alternatives to synthetic chemicals, aligning with trends towards natural products.
Green Chemistry Initiatives
The application of FFCA in green chemistry promotes environmentally friendly processes. Its use reduces waste and energy consumption compared to traditional synthetic methods, making it a key player in sustainable chemistry practices.
Case Study: Electrocatalytic Processes
Recent research has shown that FFCA can be produced through electrocatalytic oxidation of biomass-derived 5-hydroxymethylfurfural (HMF). This method demonstrates high selectivity and efficiency, showcasing FFCA's role in sustainable chemical production .
Research and Development Trends
Ongoing research continues to explore the potential of this compound in various innovative applications:
- Electrochemical Synthesis : New catalysts are being developed to enhance the efficiency of FFCA production from HMF, focusing on optimizing selectivity and yield .
- Polymer Chemistry : Studies are investigating the incorporation of FFCA into novel polymer systems that exhibit improved properties for specific applications .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for FFCA, and how do reaction conditions influence yield?
FFCA can be synthesized via:
- Route 1 : Oxidation of 5-hydroxymethylfurfural (HMF) through intermediates like 2,5-diformylfuran (DFF) or 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), followed by further oxidation to FFCA .
- Route 2 : Degradation of hexeneuronic acid (HexA) under mildly acidic conditions, producing FFCA as a primary intermediate alongside 2-furancarboxylic acid and formic acid .
Key Methodological Considerations :
- Catalyst selection (e.g., MnO₂, Cu/Ce oxides) significantly impacts oxidation efficiency .
- Base-free conditions using nitrogen-doped carbon catalysts improve selectivity for FFCA .
Q. How does FFCA function as an intermediate in biomass-derived chemical pathways?
FFCA is critical in:
- HMF Oxidation : A key intermediate in the conversion of HMF to 2,5-furandicarboxylic acid (FDCA), a bioplastic precursor. The oxidation of FFCA to FDCA is often the rate-limiting step .
- HexA Degradation : FFCA forms during acidic treatment of HexA in pulp bleaching, though it is not inherently chromophoric. Subsequent thermal/acidic treatment of FFCA generates color-causing chromophores .
Experimental Design Tip :
Advanced Research Questions
Q. What catalytic strategies enhance FFCA selectivity in HMF oxidation?
Catalyst Systems :
- MnO₂ Polymorphs : β-MnO₂ exhibits 3× higher activity than activated MnO₂ for FFCA→FDCA oxidation due to planar oxygen sites facilitating vacancy formation .
- Metal-Free Catalysts : Nitrogen-doped carbon spheres (NCSWCs) with TBHP achieve 90% FFCA selectivity under base-free conditions via hydroperoxyl radical synergy .
- Mixed Oxides : MgO⋅CeO₂ tunes selectivity toward FFCA (90%) or DFF (99%) by adjusting acid-base properties .
Q. How do computational studies inform FFCA reaction mechanisms?
- DFT Insights :
Methodological Recommendation :
Q. What analytical techniques resolve FFCA structural and degradation dynamics?
- NMR Spectroscopy : Full ¹H/¹³C assignments for FFCA and isotopomers (e.g., ¹³C-labeled HexA derivatives) clarify degradation pathways (Tables 3–8 in ).
- GC-MS : Detects intermediates like 5-hydroxyl-2(5H)-furanone (HF) in competing pathways .
Q. How to address contradictions in FFCA's role as a reaction intermediate?
- Case Study : While FFCA is a well-established intermediate in HMF→FDCA pathways , it is absent in 5-HMF→maleic acid (MAc) routes, where 5-hydroxyl-2(5H)-furanone (HF) dominates .
- Resolution : Use isotopic tracing (e.g., ¹³C-FFCA) to confirm/rule out FFCA involvement in specific systems .
Q. What derivatization strategies expand FFCA's utility in synthetic chemistry?
- Vinyl Ester Synthesis : FFCA reacts with vinyl acetate using Zn(OTf)₂ catalysts (-30°C) to form vinyl esters for polymer applications .
- Oxidative Esterification : Co/Fe bimetallic catalysts convert FFCA to dimethyl esters under continuous-flow conditions .
Q. What are the emerging applications of FFCA in sustainable chemistry?
Properties
IUPAC Name |
5-formylfuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNRXUWGUKDPMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383151 | |
Record name | 5-Formyl-2-furancarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13529-17-4 | |
Record name | 5-Formyl-2-furancarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Formyl-2-furancarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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